molecular formula C17H12F2N2O2S B2771036 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868371-39-5

4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2771036
CAS RN: 868371-39-5
M. Wt: 346.35
InChI Key: LOAKMNZSQHDYMA-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DB2313, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a heterocyclic compound that contains a benzothiazole ring and an amide group, making it a promising candidate for drug development and other research applications. In

Scientific Research Applications

4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and biophysics. It has been shown to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for drug development. 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has also been studied for its ability to inhibit protein-protein interactions, which has potential implications in the development of new therapies for various diseases.

Mechanism of Action

The exact mechanism of action of 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has also been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes, including COX-2 and Hsp90.

Advantages and Limitations for Lab Experiments

One advantage of 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Its ability to inhibit protein-protein interactions also makes it a valuable tool for studying various cellular processes. However, one limitation of 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide. One area of interest is the development of 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the protein-protein interactions that 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide inhibits, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide.

Synthesis Methods

4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can be synthesized through a multi-step process involving the condensation of 2-amino-4,6-difluorobenzothiazole with acetic anhydride to form 2-acetylamino-4,6-difluorobenzothiazole. This intermediate is then reacted with 4-aminoacetophenone in the presence of a catalyst to yield 4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide.

properties

IUPAC Name

4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c1-9(22)10-3-5-11(6-4-10)16(23)20-17-21(2)15-13(19)7-12(18)8-14(15)24-17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAKMNZSQHDYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.